N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-10-4-5-12(13(17)6-10)14-7-11(19-21-14)8-18-15(20)9-2-1-3-9/h4-7,9H,1-3,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAGGUVOVVPGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HOP-62 (NSCLC) | 15.72 | 50.68 | Not specified |
| SF-539 (CNS) | 12.53 | Not specified | Not specified |
| MDA-MB-435 (melanoma) | 22.59 | Not specified | Not specified |
| OVCAR-8 (ovarian) | 27.71 | Not specified | Not specified |
| DU-145 (prostate) | 44.35 | Not specified | Not specified |
| MDA-MB-468 (breast) | 15.65 | Not specified | Not specified |
These results indicate a mean GI50 value of approximately 15.72 µM across various tested lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, which is critical for managing inflammatory diseases .
Enzyme Interaction
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide interacts with various enzymes, notably cyclooxygenase and lipoxygenase, which are pivotal in inflammatory pathways . This interaction suggests a mechanism by which the compound exerts its anti-inflammatory effects.
Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, indicating a complex metabolic profile that influences its pharmacokinetics and bioavailability . Understanding these pathways is essential for optimizing therapeutic strategies.
Study on Anticancer Activity
A recent investigation evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure .
Anti-inflammatory Model Study
In another study focused on inflammation, researchers assessed the effects of this compound on LPS-stimulated macrophages. The findings revealed a significant reduction in TNF-alpha levels by approximately 50% compared to control groups, highlighting its potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Fluoroisoxazoles: Compounds synthesized using gold-catalyzed tandem cyclization-fluorination.
Uniqueness
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide core, substituted with an isoxazole ring and a difluorophenyl group. The structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which is crucial for its role as a potential therapeutic agent.
- Modulation of Receptor Activity : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
Antiviral Activity
Recent studies highlight the antiviral properties of this compound against various viral strains. For instance, it demonstrated significant inhibition of Hepatitis C Virus (HCV) replication in vitro. The compound's effectiveness was assessed using replicon systems, revealing an IC50 value in the low micromolar range, indicating potent antiviral activity .
Antimicrobial Properties
In addition to antiviral effects, this compound has shown promising antimicrobial activity against several bacterial strains. A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Insecticidal Activity
The compound also displays insecticidal properties, particularly against Aedes aegypti larvae. In laboratory settings, it achieved an LC50 value of 28.9 µM after 24 hours of exposure, suggesting its potential as a novel insecticide .
Case Studies
- HCV Replication Inhibition : A study demonstrated that this compound effectively reduced HCV replication in human liver cell lines. The results indicated that the compound could serve as a lead candidate for developing new antiviral therapies .
- Antibacterial Efficacy : In a controlled experiment, the compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed a significant reduction in bacterial load, supporting its potential use in treating resistant infections .
Data Summary Table
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized isoxazole intermediates. For example, cyclization of hydroxylamine derivatives with acetylene precursors can form the isoxazole core, followed by alkylation or amidation to introduce the cyclobutanecarboxamide group. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalysts (e.g., Yb(OTf)₃ for cycloadditions) significantly impact yield and purity. Parallel purification via column chromatography or recrystallization is recommended to isolate the target compound .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine detection) is critical for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). For crystalline derivatives, X-ray diffraction provides unambiguous structural validation. Purity should be assessed via HPLC (≥95%) .
Advanced Research Questions
Q. How does the 2,4-difluorophenyl substitution impact biological activity compared to other aryl groups (e.g., chlorophenyl or trifluoromethylphenyl)?
- Methodological Answer : Fluorine's electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Comparative studies using isosteric analogs (e.g., 2,4-dichlorophenyl or 4-CF₃-phenyl) in bioassays (e.g., IC₅₀ determination) can quantify substituent effects. Molecular docking simulations (e.g., AutoDock Vina) further elucidate interactions, such as hydrogen bonding with fluorine atoms or π-π stacking with aromatic residues .
Q. How can researchers address discrepancies in reported activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation time). Standardize protocols using validated biological models (e.g., NIH/3T3 for kinase inhibition) and include positive controls (e.g., reference inhibitors). Re-evaluate compound purity (via LC-MS) and stability (under assay conditions). Meta-analysis of structure-activity relationship (SAR) data across analogs can identify trends obscured by experimental noise .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., SwissADME) predict logP, solubility, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Toxicity risks (e.g., hepatotoxicity) are evaluated using tools like ProTox-II. These predictions guide lead optimization, such as modifying the cyclobutane ring to improve metabolic stability .
Q. What strategies optimize the synthetic scalability of this compound for in vivo studies?
- Methodological Answer : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., isoxazole formation under continuous flow). Optimize protecting group strategies (e.g., tert-butyloxycarbonyl for amines) to minimize side reactions. Scale-up reactions should prioritize green solvents (e.g., ethanol/water mixtures) and catalysts (e.g., recyclable Pd nanoparticles for cross-couplings) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
